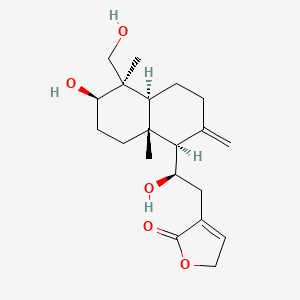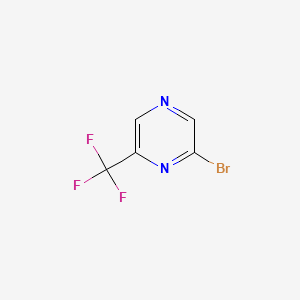
1,6-Naphthyridine-5,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Naphthyridine-5,7-diol is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N2O2. It is a white solid with hygroscopic properties and is soluble in water and some organic solvents such as ethanol and chloroform . This compound features two hydroxyl groups, which can participate in hydrogen bonding and other chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-5,7-diol can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro-1,6-naphthyridine derivatives in high yields (90-97%) . Another method involves the use of pre-prepared intermediates and specific reaction conditions, such as refluxing in concentrated hydrobromic acid .
Industrial Production Methods
the principles of green chemistry, such as solvent-free and catalyst-free synthesis, are likely to be employed to minimize environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Naphthyridine-5,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine core .
Aplicaciones Científicas De Investigación
1,6-Naphthyridine-5,7-diol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,6-naphthyridine-5,7-diol is not fully understood. its biological activities are believed to be related to its ability to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes, leading to its observed pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: Another nitrogen-containing heterocyclic compound with similar biological activities and applications.
1,5-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness
1,6-Naphthyridine-5,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its two hydroxyl groups allow for unique interactions and reactivity compared to other naphthyridine derivatives .
Propiedades
IUPAC Name |
5-hydroxy-6H-1,6-naphthyridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-4H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMUIIWXUKYPAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2N=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702987 |
Source


|
| Record name | 1,6-Naphthyridine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201785-07-0 |
Source


|
| Record name | 1,6-Naphthyridine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B598370.png)





![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)



